4-Chloropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H5Cl2N and its molecular weight is 150.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
4-Chloropyridine hydrochloride shows promise in catalysis. For example, a study by Liu et al. (2014) explored its use as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. The catalyst demonstrated efficiency and could be regenerated (Liu, Ma, Liu, & Wang, 2014).
Polymerization and Material Science
In the field of polymerization, Wibaut and Broekman (2010) investigated the polymerization of 4-chloropyridine. They found that the polymerisate consists of water-soluble substances with potential applications in material science (Wibaut & Broekman, 2010). Additionally, Berlin and Razvodovskii (2007) studied the "onium polymerization" method using 4-chloropyridine, revealing potential applications in creating polymers with enhanced electroconductivity (Berlin & Razvodovskii, 2007).
Chemical Synthesis and Modification
Schardon et al. (2017) highlighted the use of 4-chloropyridine in protein modification, showcasing its potential in developing chemical probes for biological applications (Schardon, Tuley, Er, Swartzel, & Fast, 2017). Furthermore, Hajhussein et al. (2018) utilized this compound in the synthesis of 4-alkoxypyridines, indicating its role in the creation of intermediates for zwitterionic liquid crystals (Hajhussein et al., 2018).
Environmental and Green Chemistry
In the realm of environmental chemistry, Ruiz-Garcia et al. (2020) investigated the use of this compound in the hydrodechlorination of Pd/C catalysts, an important process in environmental remediation (Ruiz-Garcia, Heras, Calvo, Alonso-Morales, Rodríguez, & Gilarranz, 2020).
Mechanism of Action
Target of Action
4-Chloropyridine hydrochloride is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
It’s known that chloropyridines can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This process, known as “phosphonium salt installation,” is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
For example, carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines .
Result of Action
It’s known that it can be used as a biochemical reagent in life science research . It’s also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Future Directions
While specific future directions for 4-Chloropyridine hydrochloride are not mentioned in the retrieved sources, its use as a catalyst in various chemical reactions suggests potential for further exploration in the field of organic synthesis and life science related research .
Relevant Papers
The relevant papers retrieved discuss various aspects of this compound. For instance, one paper discusses the Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis . Another paper discusses the functionalization of 2-amino-4-chloropyridine scaffold . These papers provide valuable insights into the properties and applications of this compound.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Chloropyridine hydrochloride can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "2-chloropyridine", "sodium hydroxide", "hydrochloric acid", "ethanol", "sodium nitrite", "copper sulfate", "sodium sulfite" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with sodium hydroxide in ethanol to form 2-pyridyl sodium.", "Step 2: 2-pyridyl sodium is then reacted with hydrochloric acid to form 2-chloropyridine hydrochloride.", "Step 3: 2-chloropyridine hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form 2-chloro-4-nitropyridine.", "Step 4: 2-chloro-4-nitropyridine is then reduced with copper sulfate and sodium sulfite to form 4-chloropyridine.", "Step 5: The final step involves the conversion of 4-chloropyridine to 4-Chloropyridine hydrochloride by reacting it with hydrochloric acid." ] } | |
CAS No. |
7379-35-3 |
Molecular Formula |
C5H5Cl2N |
Molecular Weight |
150.00 g/mol |
IUPAC Name |
4-chloropyridine;hydron;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChI Key |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1Cl.Cl |
Canonical SMILES |
[H+].C1=CN=CC=C1Cl.[Cl-] |
7379-35-3 | |
Pictograms |
Irritant |
Synonyms |
4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.